(4-Isobutoxyphenyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

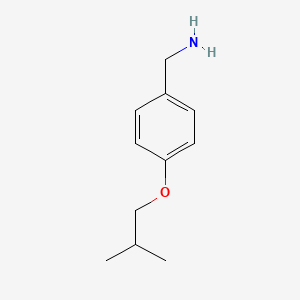

(4-Isobutoxyphenyl)methanamine: is an organic compound with the molecular formula C11H17NO . It is characterized by a phenyl ring substituted with an isobutoxy group and an amine group attached to the same carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-isobutoxybenzaldehyde as the starting material.

Reduction Reaction: The aldehyde group is reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Reaction Conditions: The reduction reaction is usually carried out in anhydrous conditions with a suitable solvent like ethanol or tetrahydrofuran (THF) at a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent recycling systems can enhance the efficiency and sustainability of the process.

化学反応の分析

(4-Isobutoxyphenyl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form 4-isobutoxybenzylamine using oxidizing agents like hydrogen peroxide (H2O2) or chromium(VI) oxide (CrO3) .

Reduction: The compound can be further reduced to 4-isobutoxybenzylamine using reducing agents such as sodium borohydride (NaBH4) .

Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation , using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) .

N-alkylation: The amine group can be alkylated using alkyl halides to form N-alkyl derivatives .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), chromium(VI) oxide (CrO3), acidic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution Reactions: Nitric acid (HNO3), sulfuric acid (H2SO4), electrophilic conditions.

N-alkylation: Alkyl halides, basic conditions.

Major Products Formed:

4-Isobutoxybenzylamine: (from oxidation and reduction reactions)

Nitro derivatives: (from nitration reactions)

Sulfonic acid derivatives: (from sulfonation reactions)

N-alkyl derivatives: (from N-alkylation reactions)

科学的研究の応用

(4-Isobutoxyphenyl)methanamine, commonly referred to as IBMA, is a chemical compound with several applications in the chemical industry . It is a derivative of methanamine and is classified as a weak acid .

Applications of this compound:

- Personal Care Products IBMA is used as a raw material in the manufacture of shampoos, soaps, lotions, and other cosmetics to improve texture and foam stability . It is also used in hair dyes to improve color penetration and longevity .

- Cleaning Agents It is used as a builder in the formulation of detergent powders, liquids, and hand soaps . The acidic properties of IBMA help improve the cleaning power of these products and is also used in industrial cleaning agents such as degreasers and solvents, where its ability to dissolve oils and greases makes it an ideal ingredient .

- Polyurethane Foam Production IBMA is used as a catalyst in the production of polyurethane foam, which is used in the manufacture of insulation, furniture, and automotive components . IBMA helps improve the reaction kinetics of the polyurethane formation process, leading to higher quality foam with improved mechanical properties .

- Pharmaceutical Industry IBMA is used as an intermediate in the production of certain drugs . It is used in the synthesis of some antibiotics and anti-inflammatory drugs, where its unique chemical properties help improve the efficacy of the final product .

- Agricultural Industry IBMA is used as a herbicide and is an effective ingredient in weed-killing products, where it helps to inhibit the growth of unwanted plants .

作用機序

(4-Isobutoxyphenyl)methanamine: can be compared with other similar compounds such as 4-methoxyphenylmethanamine and 4-ethoxyphenylmethanamine . These compounds differ in the nature of the alkoxy group attached to the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of the isobutoxy group in this compound provides unique steric and electronic effects that distinguish it from its counterparts.

類似化合物との比較

4-Methoxyphenylmethanamine

4-Ethoxyphenylmethanamine

4-Propoxyphenylmethanamine

4-Butoxyphenylmethanamine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

(4-Isobutoxyphenyl)methanamine, an organic compound with the chemical formula C₁₁H₁₇NO, is notable for its potential biological activities and applications in medicinal chemistry. This compound features a phenyl ring substituted with an isobutoxy group at the para position and an amine group attached to a methylene bridge. Its structural characteristics suggest interactions with neurotransmitter systems, making it a candidate for pharmaceutical development, particularly in the synthesis of drugs like pimavanserin, which is used for treating Parkinson’s disease psychosis.

Synthesis

The synthesis of this compound involves several key reactions, primarily focusing on the introduction of the isobutoxy group and the amine functional group. The following steps summarize the synthesis process:

- Formation of the Phenol : The starting material is typically a para-substituted phenol.

- Alkylation : The phenol undergoes alkylation with isobutyl bromide to introduce the isobutoxy group.

- Amine Formation : The resulting compound is then treated with formaldehyde and ammonium chloride to yield this compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its structural features. Its potential pharmacological effects include:

- Neurotransmitter Interaction : Studies suggest that this compound may interact with dopamine and serotonin receptors, influencing various neurological pathways. The binding affinity and activity at these receptor sites are under investigation to fully elucidate its mechanisms of action .

- Role as a Precursor : It serves as an intermediate in synthesizing pimavanserin, highlighting its importance in developing treatments for neuropsychiatric disorders .

Case Studies

Several studies have explored the biological implications of this compound:

- Pimavanserin Synthesis : Research has demonstrated that this compound can be synthesized efficiently as a precursor for pimavanserin, achieving high purity levels and yields . This underscores its relevance in therapeutic contexts.

- Pharmacological Screening : In vitro assays have shown that derivatives of this compound selectively inhibit serotonin receptor subtypes, particularly 5HT2A, which is implicated in mood regulation and psychotic disorders .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (2-Isobutoxyphenyl)methanamine | Isobutoxy group at the ortho position | Different spatial orientation affects biological activity |

| 4-Methylphenylmethanamine | Methyl group instead of isobutoxy | May exhibit distinct pharmacological properties |

| (4-Ethoxyphenyl)methanamine | Ethoxy group replacing isobutoxy | Potentially different solubility and reactivity |

The presence of the bulky isobutoxy group in this compound may enhance its interaction with biological targets compared to these similar compounds.

特性

IUPAC Name |

[4-(2-methylpropoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVKKHDTYSDPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。